An In-depth Technical Guide to 5-Methyloctahydropyrrolo[3,4-b]pyrrole: Core Properties and Synthetic Applications
An In-depth Technical Guide to 5-Methyloctahydropyrrolo[3,4-b]pyrrole: Core Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyloctahydropyrrolo[3,4-b]pyrrole is a saturated heterocyclic scaffold of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its fundamental properties, leveraging available data and predictive models. Due to the limited publicly available experimental data specific to this derivative, this document also draws on information from the well-characterized parent scaffold, octahydropyrrolo[3,4-b]pyrrole, to provide insights into potential applications and synthetic methodologies. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics.
Core Chemical and Physical Properties
5-Methyloctahydropyrrolo[3,4-b]pyrrole, a bicyclic diamine, possesses a rigid three-dimensional structure that makes it an attractive building block for creating spatially defined molecules.[1] The addition of a methyl group at the 5-position can influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[2]
General and Computational Data
The following table summarizes the key identifying and computationally predicted properties of 5-Methyloctahydropyrrolo[3,4-b]pyrrole.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | [3][4][5][6] |
| Molecular Weight | 126.20 g/mol | [1][3][4][5] |
| CAS Number | 132414-59-6 | [3][5][7] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | [3] |
| LogP (Predicted) | -0.0901 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 0 | [3] |
Predicted Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 169.626 °C | [4] |
| Density | 0.97 g/cm³ | [4] |
Spectroscopic Characteristics
A thorough review of scientific literature indicates a notable absence of publicly available, experimentally determined spectroscopic data (such as NMR, IR, and MS) specifically for 5-Methyloctahydropyrrolo[3,4-b]pyrrole.[5] Researchers utilizing this compound would need to perform their own analytical characterization.
Synthetic Approaches and Methodologies
Detailed experimental protocols for the synthesis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole are not extensively documented in public literature. However, general synthetic strategies for the broader class of polyhydrogenated pyrrolo[3,4-b]pyrroles can be adapted. One common strategy involves the multistage synthesis of N-alkenyl tethered aldehydes, which then undergo intramolecular cyclization with α-amino acids through the formation of azomethine ylides.[8]
Another approach involves the domino reaction of 1-aryl-3-bromo-1H-pyrrole-2,5-diones with N-substituted esters of β-aminocrotonic acids, which provides a metal-free route to new hexahydropyrrolo[3,4-b]pyrroles.[8]
General Experimental Protocol: Domino Reaction for Hexahydropyrrolo[3,4-b]pyrrole Core
The following is a generalized protocol adapted from the synthesis of related structures and should be optimized for the specific synthesis of the 5-methyl derivative.[8]
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Reactant Preparation: Dissolve the starting 3-bromopyrrole-2,5-dione and an equimolar amount of the appropriate aminocrotonic acid ester in a suitable solvent (e.g., methanol).
-
Reaction Initiation: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 4-6 hours), the precipitated product is collected by filtration.
-
Purification: The crude product is then recrystallized from a suitable solvent, such as methanol, to yield the purified hexahydropyrrolo[3,4-b]pyrrole derivative.
Applications in Drug Discovery and Medicinal Chemistry
The octahydropyrrolo[3,4-b]pyrrole scaffold is a valuable building block in medicinal chemistry due to its constrained conformation and two addressable nitrogen atoms.[2] While specific biological data for the 5-methyl derivative is limited, the parent scaffold has been successfully used to develop potent ligands for various biological targets.[1]
Derivatives have shown significant promise as:
-
Histamine H3 Receptor Antagonists: The scaffold has been employed in the development of antagonists for the H3 receptor, which is involved in modulating neurotransmitter release.[2]
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: The rigid structure is suitable for designing selective ligands for nAChR subtypes.[2]
The pyrrole moiety, in general, is a key component in a vast array of biologically active compounds with activities including anticancer, antimicrobial, and antiviral properties.[9][10][11] The introduction of the N-methyl group in 5-Methyloctahydropyrrolo[3,4-b]pyrrole can modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[2]
Conceptual Workflow in Drug Discovery
The following diagram illustrates a conceptual workflow for utilizing the 5-Methyloctahydropyrrolo[3,4-b]pyrrole scaffold in a drug discovery program.
Caption: Conceptual workflow for scaffold-based drug discovery.
Potential Signaling Pathway Modulation
Given the application of the parent scaffold in developing ligands for G-protein coupled receptors (GPCRs) like the histamine H3 receptor, derivatives of 5-Methyloctahydropyrrolo[3,4-b]pyrrole could potentially modulate GPCR signaling pathways.
Caption: Potential modulation of a GPCR signaling pathway.
Conclusion
5-Methyloctahydropyrrolo[3,4-b]pyrrole represents a promising, albeit underexplored, scaffold for medicinal chemistry. Its rigid bicyclic structure provides a solid foundation for the synthesis of novel, potent, and selective ligands. While a deficit of specific experimental data necessitates a cautious and methodical approach, the extensive research on the parent octahydropyrrolo[3,4-b]pyrrole core provides a strong basis for future investigation. This guide summarizes the current state of knowledge and offers a framework for researchers to unlock the therapeutic potential of this intriguing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-Methyloctahydropyrrolo[3,4-b]pyrrole [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. mdpi.com [mdpi.com]
- 9. A review article on biological importance of pyrrole [wisdomlib.org]
- 10. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 11. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
